Cas no 97145-43-2 (L-Glutamamide,1-acetyl-L-prolyl-L-phenylalanyl-L-arginyl-L-seryl-L-valyl- (9CI))

L-Glutamamide,1-acetyl-L-prolyl-L-phenylalanyl-L-arginyl-L-seryl-L-valyl- (9CI) structure
97145-43-2 structure
상품 이름:L-Glutamamide,1-acetyl-L-prolyl-L-phenylalanyl-L-arginyl-L-seryl-L-valyl- (9CI)
CAS 번호:97145-43-2
MF:C35H55N11O9
메가와트:773.879507303238
CID:804186
PubChem ID:126179

L-Glutamamide,1-acetyl-L-prolyl-L-phenylalanyl-L-arginyl-L-seryl-L-valyl- (9CI) 화학적 및 물리적 성질

이름 및 식별자

    • L-Glutamamide,1-acetyl-L-prolyl-L-phenylalanyl-L-arginyl-L-seryl-L-valyl- (9CI)
    • KALLIKREIN INHIBITOR
    • KKI 5
    • Ac-PFRSVQ-NH2
    • AC-Pro-Phe-Arg-Ser-Val-Gln-NH2
    • KKI-5
    • HY-P0237
    • BDBM50004609
    • 97145-43-2
    • DTXSID90914102
    • L-glutamamide, 1-acetyl-L-prolyl-L-phenylalanyl-N5-(diaminomethylene)-L-ornithyl-L-seryl-L-valyl-
    • CHEMBL104915
    • (S)-2-((3S,6S,9S,12S)-1-((S)-1-acetylpyrrolidin-2-yl)-3-benzyl-6-(3-guanidinopropyl)-9-(hydroxymethyl)-12-isopropyl-1,4,7,10-tetraoxo-2,5,8,11-tetraazatridecanamido)pentanediamide
    • DB-250260
    • 2-{2-[2-(2-{2-[(1-Acetyl-pyrrolidine-2-carbonyl)-amino]-3-phenyl-propionylamino}-5-guanidino-pentanoylamino)-3-hydroxy-propionylamino]-3-methyl-butyrylamino}-pentanedioic acid diamide
    • 2-{[13-(1-Acetylpyrrolidin-2-yl)-11-benzyl-8-(3-carbamimidamidopropyl)-1,4,7,10,13-pentahydroxy-5-(hydroxymethyl)-2-(propan-2-yl)-3,6,9,12-tetraazatrideca-3,6,9,12-tetraen-1-ylidene]amino}pentanediimidic acid
    • (S)-2-((3S,6S,9S,12S)-1-((S)-1-acetylpyrrolidin-2-yl)-3-benzyl-6-(3-guanidinopropyl)-9-(hydroxymethyl)-12-isopropyl-1,4,7,10-tetraoxo-2,5,8,11-tetraazatridecan-13-amido)pentanediamide
    • L-Glutamamide, 1-acetyl-L-prolyl-L-phenylalanyl-L-arginyl-L-seryl-L-valyl-
    • 1-ACETYL-L-PROLYL-L-PHENYLALANYL-L-ARGINYL-L-SERYL-L-VALYL-L-GLUTAMAMIDE
    • (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]pentanediamide
    • 인치: 1S/C35H55N11O9/c1-19(2)28(34(55)41-22(29(37)50)13-14-27(36)49)45-32(53)25(18-47)44-30(51)23(11-7-15-40-35(38)39)42-31(52)24(17-21-9-5-4-6-10-21)43-33(54)26-12-8-16-46(26)20(3)48/h4-6,9-10,19,22-26,28,47H,7-8,11-18H2,1-3H3,(H2,36,49)(H2,37,50)(H,41,55)(H,42,52)(H,43,54)(H,44,51)(H,45,53)(H4,38,39,40)/t22-,23-,24-,25-,26-,28-/m0/s1
    • InChIKey: OOZYLOMMGMLDHT-BIVGDOEESA-N
    • 미소: C([C@@H]1CCCN1C(=O)C)(=O)N[C@H](C(=O)N[C@@H](CCCNC(N)=N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C(=O)N)CCC(=O)N)CC1C=CC=CC=1

계산된 속성

  • 정밀분자량: 773.41842237g/mol
  • 동위원소 질량: 773.41842237g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 10
  • 수소 결합 수용체 수량: 10
  • 중원자 수량: 55
  • 회전 가능한 화학 키 수량: 22
  • 복잡도: 1400
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 6
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 337Ų
  • 소수점 매개변수 계산 참조값(XlogP): -2.9

실험적 성질

  • 색과 성상: Solid
  • 밀도: 1.5±0.1 g/cm3
  • 비등점: 445.9±55.0 °C at 760 mmHg
  • 플래시 포인트: 223.5±31.5 °C
  • 용해도: 생체 추출물 외부: H2O 펩타이드의 용해도와 저장 지침: 1. 펩타이드의 길이를 계산한다. 2. 다음 표에 따라 전체 펩타이드의 총 전하를 계산한다: 함량 부여 산성 아미노산 Asp(D), Glu(E), C-끝-COOH-1 기본 아미노산 Arg(R), Lys(K), His(H) 및 N-말단-NH2+1 기본 아미노산 Gly(G), Ala(A), Leu(L), Ile(I), Val(V), Cys(C), Met(M), Thr(T), Ser(S), Phe(F), Tyr(Pro), Tyr(n), Tyr(n), N(n), ThrW)
  • 수용성: Soluble in water at 1mg/ml
  • 증기압: 0.0±1.1 mmHg at 25°C

L-Glutamamide,1-acetyl-L-prolyl-L-phenylalanyl-L-arginyl-L-seryl-L-valyl- (9CI) 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
LKT Labs
K0144-2 mg
Kallikrein Inhibitor
97145-43-2 ≥95%
2mg
$126.00 2023-07-11
TargetMol Chemicals
TP1792-10 mg
KKI-5
97145-43-2 98%
10mg
¥ 3,585 2023-07-11
TargetMol Chemicals
TP1792-10mg
KKI-5
97145-43-2
10mg
¥ 3585 2024-07-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
K876093-5mg
KKI-5
97145-43-2 98%
5mg
¥2,308.50 2022-01-13
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce49114-1mg
Kallikrein Inhibitor
97145-43-2 98%
1mg
¥668.00 2023-09-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
K876093-1mg
KKI-5
97145-43-2 98%
1mg
¥769.50 2022-01-13
TargetMol Chemicals
TP1792-1 mg
KKI-5
97145-43-2 98%
1mg
¥ 705 2023-07-11
LKT Labs
K0144-1 mg
Kallikrein Inhibitor
97145-43-2 ≥95%
1mg
$74.10 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-391209-1 mg
KKI 5,
97145-43-2
1mg
¥564.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-391209-1mg
KKI 5,
97145-43-2
1mg
¥564.00 2023-09-05

L-Glutamamide,1-acetyl-L-prolyl-L-phenylalanyl-L-arginyl-L-seryl-L-valyl- (9CI) 합성 방법

합성회로 1

반응 조건
참조
Preparation and testing of peptide amides as specific inhibitors of tissue kallikrein
, United States, , ,

합성회로 2

반응 조건
참조
Mapping the binding site of tissue kallikrein: preparation and testing of all possible substrate analog inhibitors homologous with the sequence of kininogen between Ser386 and Gln392
Deshpande, Milind S.; Burton, James, Journal of Medicinal Chemistry, 1992, 35(17), 3094-102

L-Glutamamide,1-acetyl-L-prolyl-L-phenylalanyl-L-arginyl-L-seryl-L-valyl- (9CI) Preparation Products

L-Glutamamide,1-acetyl-L-prolyl-L-phenylalanyl-L-arginyl-L-seryl-L-valyl- (9CI) 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:97145-43-2)L-Glutamamide,1-acetyl-L-prolyl-L-phenylalanyl-L-arginyl-L-seryl-L-valyl- (9CI)
A1241140
순결:99%
재다:5mg
가격 ($):276